molecular formula C10H13N5 B1378792 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine CAS No. 1797636-14-6

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1378792
CAS No.: 1797636-14-6
M. Wt: 203.24 g/mol
InChI Key: KVDFCEKYWDVOHW-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine (CAS 1797636-14-6) is a heterocyclic organic compound of significant interest in advanced chemical research and development . It features a molecular formula of C10H13N5 and a molecular weight of 203.24 . This compound serves as a versatile synthetic intermediate, particularly valuable in the synthesis of potential pharmaceuticals and agrochemicals . Its structure incorporates both a 1,2,4-triazole core, a well-known pharmacophore, and an aromatic amine substituent, which together enhance its reactivity and provide multiple sites for further functionalization, conjugation, or metal complexation . The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous commercial drugs for its antifungal, antiviral, and anticancer properties . The presence of the dimethylamino group modulates the compound's electronic properties and solubility, facilitating its application in diverse reaction conditions . This well-defined molecular framework ensures consistency in multi-step synthetic processes, making it a reliable building block for research requiring precise structural control in areas such as drug discovery, material science, and coordination chemistry . This product is intended for research and further chemical synthesis purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound in quantities ranging from 50mg to 2.5g, with a typical purity of 95% or higher .

Properties

IUPAC Name

1-(3-aminophenyl)-N,N-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)10-12-7-15(13-10)9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDFCEKYWDVOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797636-14-6
Record name 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
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Preparation Methods

Cyclization Approaches

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents.

  • From aminoguanidine and carboxylic acid derivatives: One efficient method involves reacting aminoguanidine hydrochloride with appropriate carboxylic acid derivatives (such as succinic anhydride or N-substituted succinimides) to form the 1,2,4-triazole ring via nucleophilic ring closure under microwave irradiation or thermal conditions. This method allows for the introduction of various substituents on the triazole ring depending on the starting amines used.

  • Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the cyclization and improve yields, especially for N-substituted 1,2,4-triazoles, by promoting nucleophilic opening of succinimide rings followed by recyclization to form the triazole.

Reaction Conditions

  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from 80°C to 150°C depending on the method, with microwave protocols often requiring shorter times (minutes to hours).
  • Reaction times vary from 1 to 12 hours depending on scale and conditions.

N,N-Dimethylation of the Triazole Nitrogen

The N,N-dimethyl substitution on the triazole nitrogen can be introduced by:

  • Alkylation reactions: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively dimethylate the nitrogen.
  • Reductive amination: In some cases, reductive amination with formaldehyde and a reducing agent can be employed to install N,N-dimethyl groups.

Control of regioselectivity is essential to ensure substitution occurs on the desired nitrogen atom of the triazole ring.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization to form 1,2,4-triazole Aminoguanidine hydrochloride + succinic anhydride, microwave irradiation, DMF, 120°C, 30 min 70-85 Efficient for various N-substituted triazoles
2 N-Arylation Pd-catalyst, 3-bromoaniline (protected), base, DMF, 100°C, 12 h 60-75 Protection of amino group recommended
3 Deprotection & reduction Hydrogenation (Pd/C), ethanol, room temperature, 4 h 80-90 Converts nitro to amino group
4 N,N-Dimethylation Methyl iodide, K2CO3, acetone, reflux, 6 h 65-80 Selective dimethylation of triazole N

Purification and Characterization

  • Purification: Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate.
  • Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, mass spectrometry, and melting point determination.
  • Typical spectral data: Aromatic protons at 6.5-7.5 ppm, triazole NH signals, and N,N-dimethyl singlets near 2.8-3.2 ppm in 1H NMR.

Research Findings and Optimization Notes

  • The choice of pathway depends on the nucleophilicity of the amine; aromatic amines require alternative routes compared to aliphatic amines.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for triazole ring formation.
  • Transition metal-catalyzed N-arylation is effective but requires careful control of conditions to avoid over-alkylation or side reactions.
  • The dimethylation step benefits from mild conditions to preserve the integrity of the triazole ring and amino substituents.
  • Industrially scalable processes avoid expensive or toxic reagents, favoring hydrogen peroxide and metal oxides for cyclization steps in related triazole syntheses.

Chemical Reactions Analysis

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine serves as a building block in organic synthesis. It is employed in the development of complex organic molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it valuable in catalysis.

Biology

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer therapeutics.

Medicine

Ongoing studies are exploring its role as a pharmaceutical intermediate. The compound's unique structure allows it to function as a scaffold for drug development, particularly in creating new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in the formulation of new materials such as polymers and coatings. Its chemical properties facilitate the enhancement of material performance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce apoptosis through enzyme inhibition.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against several pathogens revealed promising results. The compound exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

  • Structural Difference: Bromine substitution at the phenyl ring (electron-withdrawing) vs. amino group (electron-donating) in the target compound.
  • Impact: Bromine enhances lipophilicity and may improve membrane permeability but reduces solubility. The amino group in the target compound could facilitate hydrogen bonding, enhancing interactions with biological targets .
  • Synthesis: Prepared via condensation of 3-bromobenzonitrile with substituted phenylhydrazine carboxamides, differing from the target compound’s likely route involving 3-aminobenzonitrile .

N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

  • Structural Difference: Dichlorophenyl and pyridinyl substituents vs. aminophenyl and dimethylamine in the target.
  • Impact : Chlorine atoms increase electronegativity and metabolic stability, while pyridine introduces a basic nitrogen, altering pharmacokinetics. The dimethylamine group in the target compound may reduce polarity, enhancing blood-brain barrier penetration .

Variations in the Triazole Core

3-Amino-1H-1,2,4-triazole (Amizol)

  • Structural Difference : Lacks the phenyl and dimethylamine substituents.
  • The target compound’s N,N-dimethyl group likely reduces solubility but improves lipid solubility .
  • Toxicity : Amizol exhibits low acute toxicity (rat oral LD₅₀ >10,000 mg/kg), whereas dimethylated analogs may show altered metabolic pathways and toxicity profiles .

1-(3-Bromophenylmethyl)-1H-1,2,4-triazol-3-amine

  • Structural Difference: Benzyl-linked bromophenyl group vs. direct 3-aminophenyl substitution.
  • Bromine’s steric bulk may hinder interactions compared to the amino group’s hydrogen-bonding capability .

Nitrogen-Rich Derivatives

1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole Salts

  • Structural Difference : Tetrazole ring fused to triazole vs. dimethylamine substitution.
  • Impact : Nitrogen-rich backbone increases density and detonation velocity (irrelevant for pharmaceuticals) but highlights how substituents alter physicochemical properties. The target compound’s dimethyl group prioritizes bioavailability over energetic performance .

Comparative Data Table

Compound Name Substituents (Triazole Positions) LogP* Solubility (Water) Key Biological Activity
1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine 1: 3-Aminophenyl; 3: N,N-dimethyl ~1.8 Moderate Not reported (structural analog studies)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 5: 3-Bromophenyl; 3: N-aryl ~2.5 Low Anticancer (in vitro screening)
3-Amino-1H-1,2,4-triazole (Amizol) None (minimal substitution) ~0.3 High (280 g/L) Herbicide, low mammalian toxicity
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 3: N-(3,4-dichlorophenyl); 5: pyridinyl ~2.1 Moderate Anticancer (tautomer-dependent activity)

*Predicted LogP values based on substituent contributions.

Research Findings and Trends

  • Anticancer Activity: Triazoles with halogenated aryl groups (e.g., bromo, chloro) show moderate cytotoxicity in vitro, likely due to intercalation or enzyme inhibition . The target compound’s amino group may enable targeted interactions (e.g., kinase inhibition) but requires validation.
  • Synthetic Flexibility: Substituents at positions 1 and 3 of the triazole ring are tunable for optimizing solubility and activity.
  • Toxicity : Dimethylation may lower acute toxicity compared to halogenated analogs, as seen in Amizol’s safety profile .

Biological Activity

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound exhibits significant biological activity, making it of interest in various fields such as medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5. Its structure consists of an aminophenyl group and dimethylamino substituents, contributing to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H13N5
SMILESCN(C)C1=NN(C=N1)C2=CC=CC(=C2)N

Anticancer Properties

Research indicates that compounds with a 3-amino-1,2,4-triazole scaffold exhibit promising anticancer activity. A study evaluated various derivatives against cancer cell lines using the XTT assay. The results demonstrated that certain derivatives of triazoles showed effective inhibition of cell proliferation across multiple cancer types. Notably, compounds with a 3-bromophenylamino moiety enhanced anticancer effects significantly .

Case Study:
In one experiment involving the compound 5d (a derivative of the triazole), researchers observed significant anti-proliferative effects on MCF-7 breast cancer cells. The treatment resulted in increased cell death in a dose-dependent manner, with a notable rise in reactive oxygen species (ROS) levels indicating oxidative stress as a mechanism of action .

Antimicrobial Activity

The triazole class has been extensively studied for antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with essential microbial enzymes or disrupting cell membrane integrity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding: It can bind to specific receptors or proteins within cells, modulating their activity and leading to apoptosis in cancer cells.

Summary of Key Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study ReferenceFindings
Demonstrated anticancer activity against various cell lines; highlighted structure–activity relationship.
Showed that compound 5d effectively induced apoptosis in MCF-7 cells through ROS generation.
Discussed the antimicrobial properties and potential mechanisms against pathogenic bacteria.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Replace POCl₃ with enzymatic catalysts (e.g., lipases) for cyclization to reduce toxicity.
  • Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 2
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

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